molecular formula C11H8BrN3O2 B7961039 2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid

2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B7961039
M. Wt: 294.10 g/mol
InChI Key: HOKVNFFJGXLGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family This compound is characterized by the presence of an amino group at the 2-position, a bromophenyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 3-bromobenzaldehyde with guanidine to form 2-amino-4-(3-bromophenyl)pyrimidine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

IUPAC Name

2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2/c12-7-3-1-2-6(4-7)9-8(10(16)17)5-14-11(13)15-9/h1-5H,(H,16,17)(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKVNFFJGXLGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NC=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.